Rotatable Bond Count and Conformational Restriction: 4-tert-Butyl Isomer vs. 3-tert-Butyl-5-hydroxymethyl Isomer
The target compound (4-tert-butyl-1,2-oxazol-3-yl)methanol possesses exactly one rotatable bond—the CH₂–OH torsion . Its positional isomer (3-tert-butylisoxazol-5-yl)methanol (CAS 78934-73-3) contains two rotatable bonds because the hydroxymethyl group at position 5 is separated from the tert-butyl at position 3 by two ring bonds, allowing independent rotation of both substituents . Lower rotatable bond count correlates with reduced conformational entropy penalty upon target binding and improved crystallizability—properties actively sought in fragment-based drug discovery libraries [1]. This 1 vs. 2 rotatable bond difference is an intrinsic, quantifiable structural distinction with direct implications for screening library design.
| Evidence Dimension | Number of rotatable bonds (topological) |
|---|---|
| Target Compound Data | 1 rotatable bond |
| Comparator Or Baseline | (3-tert-Butylisoxazol-5-yl)methanol (CAS 78934-73-3): 2 rotatable bonds; (5-tert-Butylisoxazol-3-yl)methanol (CAS 202817-06-9): 1 rotatable bond |
| Quantified Difference | Target: 1 rotatable bond; 3,5-isomer: 2 rotatable bonds (Δ = 1 fewer rotatable bond for target); 5,3-isomer: also 1 rotatable bond (no difference vs. this comparator) |
| Conditions | Topological rotatable bond count as defined by the SMILES string and standard molecular descriptor calculation (RDKit/ChemDraw). Target SMILES: OCC1=NOC=C1C(C)(C)C; 3,5-isomer SMILES: OCC1=CC(C(C)(C)C)=NO1. |
Why This Matters
One fewer rotatable bond reduces the entropic penalty of binding by approximately 0.5–1.0 kcal/mol per frozen rotor, a meaningful advantage for fragment-based screening where binding efficiency (LE) is the primary selection metric.
- [1] Murray, C.W. & Rees, D.C. The rise of fragment-based drug discovery. Nature Chemistry, 2009, 1, 187–192. DOI: 10.1038/nchem.217. (Class-level principle: lower rotatable bond count improves ligand efficiency.) View Source
